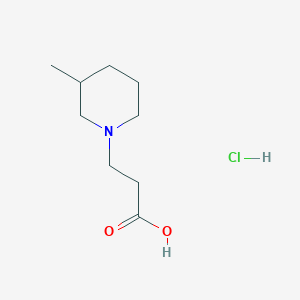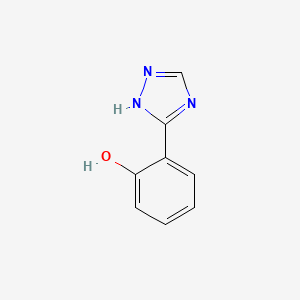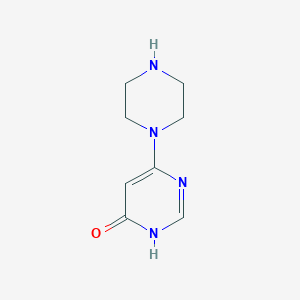
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride
Overview
Description
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is known to produce effects similar to other stimulant drugs such as amphetamines and cocaine. MPHP has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, it is important to note that MPHP is a Schedule I controlled substance in many countries, and its use and possession are illegal.
Scientific Research Applications
Interaction with Triphenyltin Chloride
3-(Piperidin-1-yl)propionic acid is known to form a distinct adduct with triphenyltin chloride, showcasing the molecule's capability to interact with metal-organic complexes. This interaction highlights its potential utility in the study of organometallic chemistry and coordination compounds (Yan & Khoo, 2005), (Khooa & Hazellb, 2005).
Importance in Medicinal Chemistry
3-(Pyrrolidin-1-yl)piperidine, a compound similar in structure to 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride, holds significant importance in medicinal chemistry due to its rigid structure, providing a base for the development of pharmacologically active molecules (Smaliy et al., 2011).
Structural Analysis and Molecular Modeling
Studies on compounds like 4-Piperidinecarboxylic acid hydrochloride provide insights into the molecular and crystal structure, aiding in the understanding of chemical bonding and intermolecular interactions. This knowledge is crucial for designing drugs and materials with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Development of Receptor Antagonists
Compounds structurally related to 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride have been used in the synthesis of receptor antagonists, showcasing its potential in the development of therapeutic agents targeting specific receptors (Holzgrabe & Heller, 2003).
Agricultural Applications
Derivatives of piperidine have shown promising results in growth-promoting activities for agricultural applications. This highlights the potential of 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride derivatives in enhancing crop production and yield (Omirzak et al., 2013).
Kinetic Studies in the Gas Phase
The study of the elimination kinetics of similar compounds in the gas phase provides insights into their stability and reactivity under various conditions, crucial for understanding their behavior in different environments (Monsalve et al., 2006).
Antimicrobial Activities
Piperidine derivatives have been evaluated for their efficacy as antimicrobial agents, indicating the potential for 3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride derivatives to act against various pathogens, thereby contributing to the field of infectious diseases (Vinaya et al., 2009).
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-3-2-5-10(7-8)6-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGNAOGXADSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-piperidin-1-yl)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)


![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)

![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)